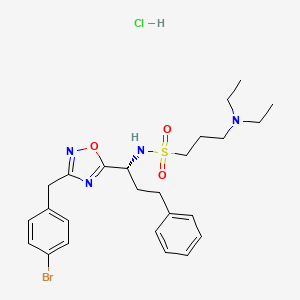

CpdD hydrochloride

CAS No.:

Cat. No.: VC14495618

Molecular Formula: C25H34BrClN4O3S

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H34BrClN4O3S |

|---|---|

| Molecular Weight | 586.0 g/mol |

| IUPAC Name | N-[(1R)-1-[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]-3-phenylpropyl]-3-(diethylamino)propane-1-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C25H33BrN4O3S.ClH/c1-3-30(4-2)17-8-18-34(31,32)29-23(16-13-20-9-6-5-7-10-20)25-27-24(28-33-25)19-21-11-14-22(26)15-12-21;/h5-7,9-12,14-15,23,29H,3-4,8,13,16-19H2,1-2H3;1H/t23-;/m1./s1 |

| Standard InChI Key | WILYCIHDBDOFAQ-GNAFDRTKSA-N |

| Isomeric SMILES | CCN(CC)CCCS(=O)(=O)N[C@H](CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl |

| Canonical SMILES | CCN(CC)CCCS(=O)(=O)NC(CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl |

Introduction

Chemical Identification and Properties

CpdD hydrochloride (CAS 2108806-12-6) is a synthetic small molecule characterized as a selective antagonist of the ghrelin receptor (GhrR, also known as GHS-R1a). Its molecular formula is C₂₅H₃₃BrN₄O₃S·HCl, with a molecular weight of 585.98 g/mol . The compound is produced with high purity (>97%) and is used exclusively in research settings .

Key structural features include a bromine atom and a sulfonamide group, contributing to its selectivity and pharmacokinetic profile. The hydrochloride salt enhances solubility, enabling formulation for in vitro and in vivo studies .

Pharmacological Mechanism and Selectivity

CpdD hydrochloride acts as a competitive antagonist at GhrR, blocking ghrelin-mediated signaling pathways. Ghrelin, an orexigenic hormone, stimulates food intake and regulates energy balance via GhrR activation. By antagonizing this receptor, CpdD may suppress appetite and metabolic dysregulation, making it a candidate for treating obesity, cancer cachexia, and metabolic disorders .

Key Mechanistic Insights:

-

Receptor Selectivity: CpdD shows no affinity for the motilin receptor (Ki >6 μM), distinguishing it from non-selective antagonists .

-

Functional Activity: Competitively inhibits ghrelin-induced calcium mobilization in transfected cells, indicating robust antagonism .

-

Potential Therapeutic Targets:

Applications in Research

CpdD hydrochloride serves as a critical tool in studying GhrR-mediated pathways. Its applications include:

Preclinical Obesity Models

-

Antiobesity Effects: Peripherally acting GhrR antagonists like CpdD may reduce ghrelin-induced hyperphagia and fat accumulation in rodent models .

-

Central vs. Peripheral Action: Structural analogs of CpdD (e.g., PF-6870961) demonstrate brain penetration, enabling CNS-targeted therapy .

Cancer Cachexia and Metabolic Disorders

-

Cachexia Therapy: GhrR antagonists mitigate muscle wasting and anorexia in preclinical cancer models by modulating energy balance .

-

Insulin Sensitivity: Some antagonists improve glucose metabolism, though CpdD’s specific effects remain under investigation .

Production and Quality Control

CpdD hydrochloride is synthesized and validated through rigorous quality assurance protocols:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥97% | HPLC |

| Identity | Confirmed via SDF/mass spec | NMR, LC-MS/MS |

| Stability | Stable under recommended storage | Accelerated degradation studies |

Manufacturers like Molcore and GLPBio emphasize reproducible synthesis, with yields exceeding 70% in optimized protocols .

Comparative Analysis with Other Antagonists

CpdD shares mechanistic similarities with established GhrR antagonists but differs in selectivity and pharmacokinetics:

| Antagonist | Ki (GhrR) | Selectivity | Key Application |

|---|---|---|---|

| CpdD Hydrochloride | Not reported | High (no motilin affinity) | Obesity, metabolic studies |

| YIL781 Hydrochloride | 17 nM | Moderate (Ki = 6 μM for motilin) | Preclinical obesity models |

| PF-6870961 | 9.2 nM | Brain-penetrant | CNS-targeted cachexia |

| JMV 3168 | 60 nM | Peripheral action | Antiobesity trials |

While CpdD’s exact potency (Ki) remains undisclosed, its structural complexity (e.g., bromine, sulfonamide groups) suggests optimized receptor binding compared to earlier antagonists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume